molecular formula C44H90N2O4 B564423 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 CAS No. 1180486-08-1

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66

Cat. No.: B564423
CAS No.: 1180486-08-1
M. Wt: 777.617
InChI Key: NSPIJRABMHXEIR-MRVSPWAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is a deuterated azacrown ether. This compound is known for its unique structure, which includes two hexadecyl chains and a diazacyclooctadecane ring with four oxygen atoms. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves the reaction of appropriate starting materials under controlled conditionsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves multiple steps, including purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves its ability to form stable complexes with various ions and molecules. This property is due to the presence of the diazacyclooctadecane ring, which can coordinate with metal ions and other species. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is unique due to its deuterated nature and the presence of long hexadecyl chains. These features enhance its stability and make it particularly useful in specialized research applications .

Properties

IUPAC Name

7,16-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIJRABMHXEIR-MRVSPWAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCOCCOCCN(CCOCCOCC1)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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